molecular formula C9H7F3O2 B2566268 2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid CAS No. 2248337-61-1

2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid

Cat. No.: B2566268
CAS No.: 2248337-61-1
M. Wt: 204.148
InChI Key: WALDYOFDSKMVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid is an organic compound that features both difluoromethyl and fluoro substituents on a benzoic acid core. The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability and lipophilicity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluoro groups can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds and increasing lipophilicity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-6-fluoro-3-methylbenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-4-fluoro-3-methylbenzoic acid: Similar structure but with the fluoro group at a different position.

Uniqueness

2-(Difluoromethyl)-6-fluoro-3-methylbenzoic acid is unique due to the specific positioning of the difluoromethyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it a valuable moiety in drug design .

Properties

IUPAC Name

2-(difluoromethyl)-6-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALDYOFDSKMVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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